2-Thia-6-azaspiro[3.4]octane
Description
Significance of Spirocyclic Architectures in Molecular Design and Drug Discovery
The introduction of a spirocyclic motif into a molecule can profoundly influence its properties in a manner beneficial for drug development. tandfonline.com Unlike their often-planar aromatic counterparts, spirocycles possess a higher degree of three-dimensionality and a greater fraction of sp3-hybridized atoms. tandfonline.commdpi.com This shift away from "flatland" is associated with improved physicochemical properties, such as increased solubility and better metabolic stability. tandfonline.comresearchgate.net
The rigid nature of the spirocyclic scaffold locks the conformation of the molecule, which can lead to a more precise orientation of binding elements. tandfonline.com This conformational restriction can enhance a compound's efficacy and selectivity for its biological target. tandfonline.comresearchgate.net Furthermore, the unique three-dimensional shape of spirocycles allows for the exploration of previously inaccessible chemical space, offering opportunities for novel intellectual property. rsc.org The inherent structural complexity and rigidity can also lead to a higher binding affinity for biological targets.
Overview of Heteroazaspiro[3.4]octane Frameworks in Chemical Space Exploration
Within the broader family of spirocycles, heteroazaspiro[3.4]octane frameworks have garnered significant interest. These structures consist of a five-membered ring and a four-membered ring sharing a common carbon atom, with at least one nitrogen atom incorporated into the framework. The exploration of chemical space involves the generation and investigation of novel molecular structures. chemrxiv.orgnih.govarxiv.orgchemrxiv.org Heteroazaspiro[3.4]octanes provide a versatile platform for this exploration due to the various possibilities for heteroatom placement and substitution.
The development of synthetic routes to novel azaspiro[3.4]octanes is an active area of research. researchgate.netrsc.org These frameworks can serve as multifunctional modules in drug discovery, allowing for the creation of diverse libraries of compounds with tailored properties. researchgate.netlookchem.com By modifying the scaffold with different functional groups, medicinal chemists can fine-tune the pharmacological profile of a lead compound. lookchem.com
Rationale for Research Focus on 2-Thia-6-azaspiro[3.4]octane as a Core Motif
The specific compound, this compound, represents a compelling target for research. It incorporates both a sulfur atom (thia) and a nitrogen atom (aza) within its spirocyclic framework. This combination of heteroatoms, along with the inherent properties of the spiro[3.4]octane system, makes it a unique and valuable building block.
The presence of the sulfur atom in the thietane (B1214591) ring and the nitrogen atom in the pyrrolidine (B122466) ring offers distinct opportunities for chemical modification and interaction with biological targets. The synthesis of such thia-azaspiro[3.4]octanes has been a focus of research, with an emphasis on creating structurally diverse modules for drug discovery. researchgate.netlookchem.com The development of enantioselective approaches to these spirocycles further enhances their potential, allowing for the synthesis of specific stereoisomers which can have different biological activities. lookchem.com The unique structural features of this compound and its derivatives make them promising candidates for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-thia-7-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRTWWSVFHZBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Functionalization of the 2 Thia 6 Azaspiro 3.4 Octane Scaffold
Oxidation Reactions of the Sulfur Heteroatom
The presence of a sulfur atom in the 2-thia-6-azaspiro[3.4]octane ring system allows for oxidative transformations to access sulfoxide (B87167) and sulfone derivatives. These oxidized forms can exhibit altered physicochemical properties, such as polarity and hydrogen bonding capacity, which can be advantageous for modulating biological activity and pharmacokinetic profiles.
Synthesis of Sulfone (2,2-dioxide) Derivatives
The oxidation of the sulfide (B99878) in the this compound scaffold to a sulfone (2,2-dioxide) is a key transformation. While specific literature on the direct oxidation of the parent this compound is not extensively detailed, the synthesis of related sulfone derivatives, such as tert-butyl 6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate 6,6-dioxide, has been reported, indicating the feasibility of this oxidation. fluorochem.co.uk
Common oxidizing agents for converting sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. organic-chemistry.org The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. The stoichiometry of the oxidant is crucial; using approximately two equivalents of m-CPBA ensures the complete oxidation to the sulfone, bypassing the intermediate sulfoxide.
Alternatively, hydrogen peroxide can be employed, often in the presence of a catalytic amount of a metal catalyst, to achieve the same transformation. The choice of oxidant and reaction conditions would depend on the other functional groups present in the molecule to ensure chemoselectivity.
Table 1: General Conditions for Sulfide to Sulfone Oxidation
| Oxidizing Agent | Typical Solvents | Temperature | Key Considerations |
| m-CPBA | Dichloromethane, Chloroform | 0 °C to room temperature | Stoichiometry is critical to avoid sulfoxide formation. |
| Hydrogen Peroxide | Acetic acid, Methanol (B129727) | Room temperature to elevated temperatures | Often requires a catalyst (e.g., tungstic acid). |
Derivatization at the Nitrogen Heteroatom
The secondary amine in the 6-aza position of the spirocycle is a prime site for a variety of functionalization reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the this compound can readily undergo N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating properties such as basicity, lipophilicity, and biological target engagement.
N-Alkylation can be achieved by reacting the parent scaffold with an appropriate alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The synthesis of related compounds like 6-benzyl-2,6-diazaspiro[3.4]octane highlights the applicability of such N-alkylation strategies to this class of spirocycles. researchgate.net
N-Acylation introduces an amide functionality and can be accomplished by treating the this compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. Dichloromethane is a commonly used solvent for these reactions. researchgate.net
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Base | Solvent |
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | K₂CO₃, Et₃N | DMF, Acetonitrile |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Et₃N, Pyridine | Dichloromethane |
Incorporation and Removal of Protecting Groups
In multi-step syntheses, it is often necessary to protect the nitrogen atom of the this compound to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Incorporation of the Boc group is typically achieved by reacting the this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran (B95107) (THF), or a biphasic system. The existence of compounds like tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate confirms the use of this protecting group strategy with this scaffold. smolecule.com
Removal of the Boc group is readily accomplished by treatment with a strong acid. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective method for Boc deprotection. Alternatively, hydrochloric acid in an organic solvent such as dioxane or methanol can also be used. The choice of deprotection conditions can be tailored to the sensitivity of other functional groups present in the molecule.
Table 3: Boc Protection and Deprotection Conditions
| Process | Reagents | Solvent |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Dichloromethane, THF |
| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane |
| Deprotection | Hydrochloric acid (HCl) | Dioxane, Methanol |
Introduction of Functional Groups on the Carbon Skeleton
Functionalization of the carbon framework of the this compound scaffold allows for the introduction of pharmacophoric features and handles for further chemical modification.
Carboxylation and Esterification Reactions
The introduction of a carboxylic acid or an ester group onto the carbon skeleton of the spirocycle can provide a key interaction point for biological targets or serve as a precursor for other functional groups. While direct carboxylation of the this compound is not well-documented, the synthesis of related spirocyclic carboxylic acids and esters suggests plausible routes. For instance, the synthesis of methyl 6-azaspiro[3.4]octane-7-carboxylate has been reported. uni.lu
A potential strategy for introducing a carboxyl group could involve the synthesis of a precursor with a suitable functional group that can be converted to a carboxylic acid. For example, a synthetic route could be designed to incorporate a hydroxymethyl group, which can then be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent.
Once the carboxylic acid is in place, esterification can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, followed by reaction with an alcohol. fluorochem.co.uk
Table 4: Potential Routes for Carboxylation and Esterification
| Transformation | Reagents and Conditions |
| Carboxylation (via oxidation of a primary alcohol) | KMnO₄ or CrO₃/H₂SO₄ (Jones reagent) |
| Esterification (Fischer) | Alcohol, catalytic H₂SO₄ |
| Esterification (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine |
Halogenation and Other Substitutions
While specific literature detailing the direct halogenation of the this compound scaffold is not abundant, the principles of heterocyclic chemistry and functionalization of related azaspirocyclic systems provide a strong basis for predicting its reactivity. The primary sites for substitution are the nitrogen of the pyrrolidine (B122466) ring and the carbon atoms adjacent to the heteroatoms.
N-Functionalization: The secondary amine of the pyrrolidine ring is a prime target for a wide array of substitution reactions. Standard N-alkylation, N-acylation, and N-arylation reactions can be readily employed to introduce diverse substituents. For instance, reductive amination with various aldehydes and ketones can furnish a library of N-substituted derivatives. Furthermore, coupling reactions with sulfonyl chlorides or isocyanates can yield sulfonamides and ureas, respectively, which are common functional groups in bioactive molecules.
C-H Functionalization: Direct C-H functionalization of the carbon skeleton presents a more challenging yet highly desirable transformation. Modern catalytic methods, potentially involving transition metals, could enable the introduction of substituents at specific positions on either the thiacyclobutane or pyrrolidine rings. However, regioselectivity would be a key challenge to overcome in such approaches.
Strategies for Scaffold Diversification and Chemical Library Generation
The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries for high-throughput screening. uomustansiriyah.edu.iq Several strategies can be employed to achieve this, focusing on introducing a variety of functional groups and structural motifs.
Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse molecules from a common starting material. nih.gov Starting with a protected this compound core, a series of divergent reactions can be performed. For instance, the secondary amine can be functionalized with a variety of building blocks containing different reactive handles. These handles can then be used in subsequent reactions to build up molecular complexity and diversity.
Combinatorial Chemistry: Parallel synthesis techniques are well-suited for the rapid generation of large libraries based on the this compound scaffold. nih.gov By employing a set of diverse starting materials in a systematic manner, a grid of new compounds can be synthesized. For example, a library could be generated by reacting a set of 100 different aldehydes with the scaffold via reductive amination, followed by acylation with a set of 100 different acid chlorides, theoretically yielding 10,000 unique products.
Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different but functionally similar moiety. nih.govresearchgate.net While not a direct diversification of the this compound scaffold itself, insights gained from its structure-activity relationships can guide the design of novel scaffolds with improved properties. The unique spatial arrangement of functional groups presented by the this compound can be mimicked by other spirocyclic or bicyclic systems.
Below is an interactive data table summarizing potential diversification points and the types of chemical transformations that can be applied:
| Diversification Point | Reaction Type | Potential Reagents | Resulting Functional Group / Moiety |
| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amines |
| Pyrrolidine Nitrogen | N-Acylation | Acid chlorides, Anhydrides | Amides |
| Pyrrolidine Nitrogen | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Amines |
| Pyrrolidine Nitrogen | Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Pyrrolidine Nitrogen | Ureation | Isocyanates | Ureas |
| Thiacyclobutane Sulfur | Oxidation | Peroxy acids (e.g., m-CPBA), Hydrogen peroxide | Sulfoxides, Sulfones |
Structural Characterization and Computational Analysis of 2 Thia 6 Azaspiro 3.4 Octane Derivatives
Advanced Spectroscopic Techniques for Comprehensive Structure Elucidation
The definitive identification and characterization of 2-thia-6-azaspiro[3.4]octane derivatives rely on a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed insights into the molecular structure, connectivity, and functional groups present in these spirocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of these compounds. Both ¹H and ¹³C NMR spectroscopy are employed to map the carbon and proton environments within the molecule. For instance, in N-Boc protected derivatives of related azaspiro[3.4]octane systems, the chemical shifts and coupling constants in ¹H NMR spectra provide information about the protons on the azetidine (B1206935) and cyclopentane (B165970) rings. Similarly, ¹³C NMR spectroscopy, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in identifying the quaternary spiro-carbon, as well as the methylene (B1212753) (CH₂) and methine (CH) carbons in the rings.
A representative dataset for a related N-Boc protected 2,6-diazaspiro[3.4]octane derivative is presented below, illustrating the type of data obtained from such analyses.
| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 3.91-3.85 (m, 2H) | 156.2 |
| 3.69-3.61 (m, 4H) | 79.7 |
| 3.53-3.41 (m, 3H) | 64.8 |
| 1.38 (s, 9H) | 59.5 |
| 43.5 | |
| 30.7 | |
| 28.2 |
Note: Data is for a 2,6-diazaspiro[3.4]octane derivative and serves as an illustrative example.
Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the molecule. The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching in the alkanes of the ring system, C-N stretching of the amine, and C-S stretching of the thioether. If a protecting group like Boc is present, its characteristic carbonyl (C=O) stretching frequency would also be observed.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. For this compound, the predicted monoisotopic mass is 129.06122 Da rsc.org.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For spirocyclic compounds like this compound derivatives, single-crystal X-ray diffraction can definitively establish the spatial arrangement of the two rings relative to each other.
While a specific crystal structure for the parent this compound was not found in the surveyed literature, studies on related thia-azaspiro compounds have demonstrated the power of this technique. For example, the stereochemistry of certain thia-tetraazaspiro[4.4]nonenones has been confirmed by X-ray diffraction studies. In another instance, the crystal structure of a 4-(pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one derivative revealed that the five-membered 1,3-thiazolidin-4-one ring adopts an envelope conformation with the sulfur atom as the flap. Such analyses provide invaluable data for understanding the solid-state packing and intermolecular interactions.
A hypothetical table of crystallographic parameters for a derivative of this compound is presented below to illustrate the type of data obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: This table is illustrative and does not represent experimental data for the specific compound.
Conformational Analysis of the Spiro[3.4]octane Ring System
Computational studies on aza-spiro ring formations have utilized Cremer-Pople puckering parameters to comprehensively analyze the conformations of the constituent rings. The five-membered ring in the spiro[3.4]octane system can adopt various conformations, such as envelope and twist forms, with relatively low energy barriers between them. The four-membered ring is also puckered, and the degree of this puckering can be influenced by the substituents on the ring.
The conformational preferences of the spiro[3.4]octane system are a balance of several factors, including ring strain, torsional strain, and steric interactions between substituents. The spirocyclic nature of the molecule introduces significant conformational constraints compared to their non-spirocyclic counterparts. Understanding these conformational preferences is critical, as they can significantly impact the biological activity and physical properties of the derivatives.
Quantum Chemical Calculations and Molecular Modeling of this compound Architecture
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the geometric and electronic properties of heterocyclic compounds. These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties such as orbital energies (HOMO and LUMO) and charge distributions.
For the this compound architecture, DFT calculations can provide valuable insights into its structure and reactivity. By optimizing the geometry of the molecule, it is possible to determine the most stable conformation in the gas phase. These calculations can also predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.
Molecular modeling studies can further be employed to explore the conformational space of this compound derivatives and to understand their interactions with biological targets. The calculated electronic properties, such as the electrostatic potential surface, can help in predicting how these molecules might interact with other molecules, which is crucial for drug design.
A summary of typical data obtained from DFT calculations on a heterocyclic molecule is presented in the table below.
| Computational Parameter | Calculated Value |
| Method | DFT (e.g., B3LYP/6-31G*) |
| Optimized Energy (Hartree) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| Dipole Moment (Debye) | Value |
Note: This table is illustrative of the type of data generated from quantum chemical calculations.
Strategic Applications in Chemical Biology and Advanced Medicinal Chemistry Research
2-Thia-6-azaspiro[3.4]octane as a Privileged Scaffold for Designing Novel Molecular Entities
Spirocyclic systems, particularly those incorporating heteroatoms, are increasingly recognized as privileged scaffolds in medicinal chemistry. researchgate.net These structures are sought after for their ability to impart favorable physicochemical and pharmacological properties upon a molecule. The this compound core, which fuses a thietane (B1214591) ring with a pyrrolidine (B122466) ring through a shared quaternary carbon, is a prime example of such a scaffold. Its growing importance is underscored by the development of step-economic and scalable syntheses, making these previously uncharted modules more accessible for drug discovery programs. researchgate.netnih.gov The closely related 2,6-diazaspiro[3.4]octane core is considered an emerging privileged structure due to its frequent appearance in compounds with diverse biological activities, including inhibitors of hepatitis B capsid protein and menin-MLL1 interaction for cancer treatment. mdpi.com
A significant challenge in drug discovery has been the tendency for compound libraries to be dominated by flat, aromatic structures, a phenomenon often termed "aromatic flatland". researchgate.netnih.gov While effective, these planar molecules can sometimes suffer from poor solubility, metabolic instability, and off-target effects. There is a concerted effort to increase the three-dimensionality of drug candidates by incorporating more sp3-hybridized carbon centers. bldpharm.com
Spirocyclic scaffolds like this compound are instrumental in this effort. researchgate.net Their inherent non-planar, rigid geometry introduces a high degree of three-dimensionality into a molecule. researchgate.netbldpharm.com This structural feature allows for a more sophisticated and precise exploration of the often complex and non-planar binding sites of biological targets like enzymes and receptors. nih.govyork.ac.uk By moving away from planarity, medicinal chemists can design molecules with improved physicochemical properties and potentially novel biological activities. researchgate.netbldpharm.com
The flexibility of linear or monocyclic molecules can be a double-edged sword. While it allows a molecule to adapt to a binding site, it can also come with an entropic penalty upon binding, potentially lowering affinity. Furthermore, excessive flexibility can lead to binding with multiple off-targets, resulting in undesirable side effects.
The this compound scaffold offers a solution through conformational restriction. researchgate.net The spirocyclic fusion point locks the two heterocyclic rings into a defined spatial orientation, significantly reducing the number of accessible conformations compared to more flexible analogs. researchgate.netbldpharm.com This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity for its intended target. researchgate.net This rigidity also provides chemists with predictable vectors for substitution, allowing for the rational design of derivatives where functional groups are projected into specific regions of a target's binding pocket to maximize desired interactions. bldpharm.commdpi.com
Piperazine (B1678402) and morpholine (B109124) are two of the most ubiquitous heterocyclic motifs found in marketed drugs. researchgate.net Their prevalence, however, can lead to challenges related to intellectual property and "patent space". researchgate.net Consequently, there is a strong interest in developing novel bioisosteres—structurally different groups that retain similar biological activity—for these common rings.
Spirocyclic systems such as this compound and its close analogs (e.g., 2-oxa-6-azaspiro[3.4]octane) serve as excellent bioisosteric replacements for morpholine and piperazine. researchgate.net Replacing a traditional morpholine or piperazine ring with a spirocyclic scaffold can offer several advantages:
Novelty: It provides access to new chemical and patent space. researchgate.net
Improved Properties: The introduction of a spirocyclic core can lead to enhanced metabolic stability and improved physicochemical properties like solubility. researchgate.netbaranlab.org
Three-Dimensionality: It replaces a relatively flexible six-membered ring with a rigid, three-dimensional structure, which can lead to improved target engagement. researchgate.net
It is important to note that the geometric changes induced by such a replacement must be carefully considered. For instance, the distance and angle between substituents on the nitrogen atoms of a 2,6-diazaspiro[3.3]heptane (a related scaffold) are significantly different from those in a piperazine, which may not be suitable in all cases, particularly when the piperazine acts as a non-terminal linker. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a viable drug candidate. nih.gov This involves systematically modifying the structure of a molecule and assessing how these changes affect its biological activity. While specific SAR studies on this compound are emerging, valuable insights can be drawn from closely related scaffolds.
A notable example is an SAR study conducted on a series of nitrofuran derivatives built upon the 2,6-diazaspiro[3.4]octane core, which is structurally very similar to the this compound scaffold. mdpi.comnih.gov In this study, researchers synthesized a library of twelve compounds and evaluated their activity against Mycobacterium tuberculosis. By systematically varying the peripheral chemical groups attached to the spirocyclic core, they were able to identify a lead compound with remarkably potent antitubercular activity, displaying a minimal inhibitory concentration (MIC) of 0.016 µg/mL. mdpi.comnih.gov This demonstrates that the spiro[3.4]octane core can serve as an effective anchor for presenting diverse functional groups, and that exploring the molecular periphery can lead to significant gains in potency.
The data from this study highlights how modifications to the substituents on the spirocyclic framework directly influence biological activity, a core principle of SAR exploration.
| Compound | Substituent Group (R) | MIC (µg/mL) against M. tuberculosis H37Rv |
|---|---|---|
| Analog 1 | Isobutylcarbamoyl | >16 |
| Analog 2 | (4-Fluorophenyl)carbamoyl | >16 |
| Analog 3 | 1-Benzyl-5-methyl-1H-imidazol-2-yl | 0.016 |
| Analog 4 | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl | 1 |
| Analog 5 | 4-Methyl-4H-1,2,4-triazol-3-yl | 0.25 |
This table presents a selection of data adapted from a study on 2,6-diazaspiro[3.4]octane derivatives to illustrate the principles of SAR. mdpi.comnih.gov
Development of Molecular Probes for Biological Target Interactions
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in living systems. nih.gov These probes typically consist of three components: a recognition group that binds to a specific biological target, a linker, and a reporter group (such as a fluorophore) that generates a detectable signal. mdpi.com
The rational design of effective molecular probes requires a scaffold that allows for precise positioning of these components. nih.gov The this compound scaffold is well-suited for this purpose. Its rigid structure provides defined attachment points with clear spatial vectors. For example, the secondary amine of the pyrrolidine ring can be used to attach a recognition element, while other positions on the carbon framework can be functionalized with linkers and reporter groups without disrupting target binding. This modularity is crucial for developing probes to study protein-ligand interactions, enzyme activity, and cellular signaling pathways. mdpi.com
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell signaling, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov Small molecule EGFR inhibitors, which typically function by competing with ATP for its binding site in the kinase domain, are an important class of anti-cancer drugs. nih.govmdpi.com
The design of potent and selective EGFR inhibitors relies on optimizing interactions with key amino acid residues in the ATP-binding pocket, particularly the "hinge region" (e.g., Met793). nih.gov Many successful inhibitors feature a heterocyclic core, such as quinazoline (B50416) or pyrimidine, that forms hydrogen bonds with this hinge region. mdpi.comsnv63.ru
The this compound scaffold offers a novel platform for designing the next generation of EGFR inhibitors. While not a traditional hinge-binder itself, it can serve as a rigid, three-dimensional core to present the necessary pharmacophoric elements in an optimal orientation for binding. For instance, a hinge-binding moiety (like an aminopyrimidine) could be attached to the nitrogen of the spirocycle, while other substituents on the scaffold could be designed to extend into other regions of the ATP pocket, potentially increasing potency and selectivity. The presence of a sulfur-containing thietane ring is well-tolerated, as demonstrated by other thieno[2,3-b]thiophene-based EGFR inhibitors. nih.gov This strategy of using a 3D scaffold to arrange binding elements could lead to inhibitors with novel binding modes and potentially overcome resistance mechanisms that affect existing planar drugs. mdpi.com
| Inhibitor Name | Core Scaffold Type | Generation | Target(s) |
|---|---|---|---|
| Gefitinib | Quinazoline | 1st | EGFR |
| Erlotinib | Quinazoline | 1st | EGFR |
| Afatinib | Quinazoline | 2nd | EGFR, HER2 |
| Osimertinib | Aminopyrimidine | 3rd | EGFR (including T790M) |
This table shows examples of clinically approved EGFR inhibitors, highlighting the common heterocyclic scaffolds that a this compound-based design could seek to mimic or improve upon. mdpi.commdpi.com
Receptor Binding Studies (e.g., orexin-1 receptor inhibitors)
Receptor binding assays are a cornerstone of drug discovery, providing critical insights into the interaction between a ligand and its biological target. These studies are instrumental in determining the affinity and selectivity of a compound, which are key parameters in the development of new therapeutic agents. The orexin (B13118510) system, comprising two G protein-coupled receptors, orexin-1 (OX1) and orexin-2 (OX2), and their endogenous peptide ligands, orexin-A and orexin-B, plays a crucial role in regulating various physiological processes, including wakefulness, appetite, and reward pathways. Consequently, inhibitors of the orexin receptors are of significant interest for the treatment of a range of disorders.
A thorough review of the scientific literature indicates that specific receptor binding studies for this compound, particularly in the context of orexin-1 receptor inhibition, are not publicly available at present. However, the exploration of novel, conformationally restricted scaffolds like this compound is a pertinent strategy in the search for new receptor modulators. The unique topology of this spirocycle could present novel vectors for substituent placement, potentially leading to unique interactions with receptor binding pockets. Future research endeavors may well focus on synthesizing derivatives of this scaffold and evaluating their binding affinity and selectivity at the orexin-1 receptor and other clinically relevant targets.
Integration into Complex Chemical Architectures and Lead Optimization Programs
The successful progression of a hit compound from initial screening to a clinical candidate hinges on a meticulous process of lead optimization. This multiparametric optimization aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. The incorporation of novel, three-dimensional fragments is a powerful tactic in lead optimization, and spirocyclic scaffolds are increasingly being utilized for this purpose.
The this compound framework represents a versatile building block that can be integrated into more complex molecular architectures. nih.govresearchgate.net Its synthesis as a multifunctional module for drug discovery has been reported, highlighting its potential for creating diverse chemical libraries for screening. nih.govresearchgate.net The introduction of such a rigid spirocyclic motif can have several beneficial effects during lead optimization:
Conformational Rigidity: The fixed spatial arrangement of substituents on the spirocyclic core can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
Improved Physicochemical Properties: The introduction of sp³-rich scaffolds can lead to improved solubility and metabolic stability compared to their flat, aromatic counterparts.
Exploration of Novel Chemical Space: The unique three-dimensional shape of this compound allows for the exploration of new regions of chemical space, increasing the probability of discovering novel intellectual property.
Emerging Research Directions and Future Perspectives for 2 Thia 6 Azaspiro 3.4 Octane Chemistry
Development of Novel Catalytic Methods for Spirocycle Synthesis
The efficient construction of the spiro[3.4]octane core, particularly in an enantiomerically pure form, is a primary focus of ongoing research. While classical synthetic methods exist, the field is rapidly advancing through the development of innovative catalytic strategies. These modern approaches offer improvements in yield, selectivity, and sustainability.
One significant area of progress is the use of metal-based Lewis acid catalysis. For instance, scandium-catalyzed spirocyclization reactions have been successfully employed for the synthesis of related diazaspiro[3.4]octanes. nih.gov In these reactions, the catalyst, such as Scandium(III) triflate (Sc(OTf)₃), activates the substrates to facilitate the key ring-forming step. nih.gov Initial screenings have shown that catalysts like Sc(OTf)₃ and Zinc(II) triflate (Zn(OTf)₂) can produce the desired spirocyclic products in good yields. nih.gov
Furthermore, the field of biocatalysis is presenting powerful new tools for asymmetric synthesis. Researchers are engineering enzymes, such as carbene transferases, to catalyze the cyclopropanation of N-heterocycles, a key step in forming certain azaspiro frameworks. chemrxiv.orgchemrxiv.org This enzymatic approach allows for the stereodivergent synthesis of azaspiroalkanes, providing access to specific stereoisomers with high enantioselectivity. chemrxiv.orgchemrxiv.org These engineered protoglobin-based enzymes can operate on a gram scale and at high substrate concentrations, highlighting the practical and scalable potential of biocatalysis in producing these complex molecules. chemrxiv.org
| Catalytic Method | Catalyst Example | Key Transformation | Advantages |
| Lewis Acid Catalysis | Scandium(III) triflate (Sc(OTf)₃) | Spirocyclization | Good yields, activation of substrates |
| Biocatalysis | Engineered Carbene Transferase | Asymmetric Cyclopropanation | High enantioselectivity, stereodivergence, scalability |
Exploration of Uncharted Chemical Space within Thia-Azaspiro[3.4]octane Systems
The 2-thia-6-azaspiro[3.4]octane core is considered a novel scaffold that provides an opportunity for chemists to "escape from flatland" and explore new areas of chemical space. researchgate.net These spirocycles are viewed as uncharted multifunctional modules for drug discovery, with their rigid three-dimensional nature offering new possibilities for interacting with biological targets. researchgate.netnih.govsigmaaldrich.com
A key strategy in this exploration is the systematic functionalization of the core structure, often referred to as "periphery exploration." nih.govresearchgate.netmdpi.com By synthesizing a diverse library of derivatives with various substituents, researchers can probe structure-activity relationships and identify compounds with desired properties. For example, in the closely related 2,6-diazaspiro[3.4]octane system, this approach has been used to develop potent antitubercular agents. nih.govresearchgate.net A small library of compounds was created by introducing different azole substituents onto the spirocyclic core, leading to the identification of a lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. researchgate.netmdpi.com
This exploration is not limited to biological applications. The introduction of different functional groups can also tune the physicochemical properties of the spirocycle, making it suitable for applications in materials science or as a ligand in catalysis. The development of robust and scalable synthetic routes is crucial for enabling this exploration and preparing a wide range of derivatives for screening. researchgate.net
| Core Scaffold Modification | Derivative Example | Application/Finding |
| Amidation of ester group | 2-tert-Butoxycarbonyl-6-benzyl-8-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane | Intermediate for further functionalization |
| Deprotection and Acylation | 5-nitrofuroyl-substituted spirocycles | Exploration of antitubercular agents |
| Introduction of Azole Moieties | 2-tert-Butoxycarbonyl-8-(1-benzyl-5-methyl-1H-imidazol-2-yl)-6-methyl-2,6-diazaspiro[3.4]octane | Identification of potent antitubercular leads |
Mechanistic Studies of Key Reactions Involving the Spiro[3.4]octane Core
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of the spiro[3.4]octane core is essential for optimizing existing methods and developing new ones. Researchers are employing a combination of experimental and computational techniques to elucidate these pathways.
For the scandium-catalyzed synthesis of diazaspiro[3.4]octanes, a proposed mechanism involves the initial coordination of the Lewis acid catalyst to a carbonyl group, which forms a cationic intermediate. nih.gov This is followed by a series of steps including nucleophilic addition and subsequent substitution to yield the final spirocyclic product. nih.gov To support this proposed pathway, control experiments have been conducted. For example, the addition of a radical-trapping agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) did not significantly impact the reaction yield, suggesting that a radical-based mechanism is unlikely. nih.gov
Computational studies, often using quantum chemical calculations, are also providing valuable insights. researchgate.net These theoretical investigations can help to model transition states, calculate reaction energies, and support proposed mechanisms, such as the concerted cleavage of bonds during ring-rearrangement reactions in related systems. researchgate.net Detailed spectroscopic characterization using techniques like 1D and 2D NMR is also crucial for confirming the structures of intermediates and products, which is fundamental to any mechanistic investigation. researchgate.net
Advanced Computational Prediction and Rational Design of Novel this compound Derivatives
Alongside synthetic exploration, advanced computational methods are becoming indispensable for the rational design of novel this compound derivatives with specific functions. These in silico techniques can predict the properties of hypothetical molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with discovery. mdpi.comshef.ac.uk
Protein-ligand docking is a widely used structure-based design method that predicts how a molecule might bind to a biological target, such as an enzyme or receptor. mdpi.com By modeling the interactions of various this compound derivatives within a protein's binding site, researchers can design compounds with potentially higher affinity and selectivity.
Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore screening, are also powerful tools. mdpi.com QSAR models establish a mathematical correlation between the structural features of a series of compounds and their biological activity, allowing for the prediction of activity for new derivatives. mdpi.com Pharmacophore models identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new molecules containing the this compound scaffold. mdpi.com These computational approaches enable a more targeted and efficient exploration of the vast chemical space accessible from this unique spirocyclic core.
| Computational Method | Description | Application in Spirocycle Design |
| Protein-Ligand Docking | Predicts the binding mode and affinity of a small molecule within a protein's active site. | Designing derivatives with enhanced binding to a specific biological target. |
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. | Prioritizing the synthesis of derivatives predicted to have high activity. |
| Pharmacophore Screening | Identifies the essential 3D arrangement of functional groups necessary for biological activity. | Discovering novel derivatives that fit the activity requirements of a specific target. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to understand the dynamic nature of binding. | Assessing the stability of the ligand-protein complex over time. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Thia-6-azaspiro[3.4]octane?
- Methodological Answer : The synthesis typically involves spiroannulation of cyclopropane and azetidine rings. A documented approach uses readily available precursors, such as pyrrolidine derivatives, and employs cyclization reactions under mild acidic or basic conditions. Minimal chromatographic purification is often sufficient to isolate the product . For derivatives like this compound 2,2-Dioxide Hydrochloride, oxidation steps using peroxides or peracids are integrated post-annulation .
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on a combination of NMR (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The spirocyclic framework is confirmed by distinct splitting patterns in NMR, such as the geminal coupling of bridgehead protons. The InChI key (e.g., ZHAIMJRKJKQNQI-UHFFFAOYSA-N) and CAS registry number (e.g., 220290-68-6 for analogs) provide additional validation .
Q. What are the solubility properties and handling precautions for this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or methanol. Stability assessments indicate incompatibility with strong acids, bases, and oxidizing agents. Storage at 2–8°C under inert atmosphere is recommended to prevent degradation .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a core scaffold for developing epidermal growth factor receptor (EGFR) inhibitors. Researchers functionalize the azaspirocycle with substituents like anilinoquinazolines to enhance binding affinity. Comparative studies with analogs (e.g., 2-Oxa-6-azaspiro[3.4]octane) reveal that sulfur incorporation improves metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
- Methodological Answer : Reaction optimization involves screening catalysts (e.g., palladium for cross-coupling), solvents (e.g., THF for improved ring strain relief), and temperature gradients. For tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate, tert-butyl ester protection is critical to prevent nucleophilic attack during oxidation .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection) or impurity profiles. Rigorous replication studies, orthogonal analytical techniques (e.g., HPLC purity >98%), and dose-response curve normalization are essential. Cross-referencing with structural analogs (e.g., 1-Oxa-6-azaspiro[3.4]octane) helps isolate structure-activity relationships (SAR) .
Q. What computational methods predict the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Molecular docking simulations (e.g., AutoDock Vina) assess binding modes with EGFR kinase domains, guiding rational design .
Q. What strategies ensure stability of this compound under physiological conditions?
- Methodological Answer : Stability studies in simulated biological fluids (e.g., PBS at pH 7.4) identify degradation pathways. Prodrug strategies, such as hydrochloride salt formation (e.g., this compound 2,2-Dioxide Hydrochloride), enhance solubility and prolong half-life .
Q. How do structural modifications influence the biological activity of azaspirocycle analogs?
- Methodological Answer : SAR studies compare substituent effects across analogs (see table below). For example, replacing oxygen with sulfur (2-Oxa vs. 2-Thia) increases lipophilicity, enhancing blood-brain barrier penetration. Tert-butyl ester groups (e.g., in ) improve synthetic yield but reduce in vivo hydrolysis rates .
Comparative Structural Analysis of Azaspirocycles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
